Potency and Kinase Selectivity Profile: Sunitinib vs. Sorafenib, Pazopanib, and Axitinib
Sunitinib exhibits a unique and quantifiable potency profile across key angiogenic kinases compared to its closest alternatives. Against VEGFR2, sunitinib's biochemical IC50 of 9 nM is 10-fold more potent than sorafenib's 90 nM [1]. For PDGFRβ, sunitinib's IC50 of 8 nM is 7.1-fold more potent than sorafenib's 57 nM [1]. This potency differential is inverted when compared to pazopanib (VEGFR2 IC50 = 30 nM), where sunitinib is approximately 3.3-fold more potent [2]. Furthermore, a head-to-head panel shows that while axitinib is an ultra-potent VEGFR2 inhibitor (IC50 = 0.2 nM), it is only 8-fold more potent than sunitinib (9 nM) against VEGFR2, but sunitinib exhibits superior PDGFRβ inhibition compared to axitinib's 1.6 nM, with sunitinib's 8 nM IC50 representing a 5-fold lower potency [3].
| Evidence Dimension | Biochemical Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | VEGFR2: 9 nM; PDGFRβ: 8 nM; c-KIT: 1-10 nM; FLT3: 250 nM [1][3] |
| Comparator Or Baseline | Sorafenib: VEGFR2: 90 nM; PDGFRβ: 57 nM; c-KIT: 68 nM; FLT3: 58 nM. Pazopanib: VEGFR2: 30 nM. Axitinib: VEGFR2: 0.2 nM; PDGFRβ: 1.6 nM [1][2][3] |
| Quantified Difference | vs. Sorafenib: 10-fold more potent on VEGFR2, 7.1-fold more potent on PDGFRβ. vs. Pazopanib: 3.3-fold more potent on VEGFR2. vs. Axitinib: 40-fold less potent on VEGFR2, 5-fold less potent on PDGFRβ [1][2][3] |
| Conditions | In vitro biochemical kinase assays using recombinant proteins; values from published comparative tables [1][3]. |
Why This Matters
This quantitative potency map enables researchers to select the appropriate inhibitor based on the specific kinase dependencies of their biological model, avoiding the 'one-size-fits-all' assumption of the RTK inhibitor class.
- [1] Mendel DB, Laird AD, Xin X, et al. In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Clin Cancer Res. 2003;9(1):327-337. Table 1. View Source
- [2] Kumar R, Knick VB, Rudolph SK, et al. Pharmacokinetic-pharmacodynamic correlation from mouse to human with pazopanib, a multikinase angiogenesis inhibitor with potent antitumor and antiangiogenic activity. Mol Cancer Ther. 2007;6(7):2012-2021. View Source
- [3] Rugo HS, Herbst RS, Liu G, et al. Phase I trial of the oral antiangiogenesis agent AG-013736 in patients with advanced solid tumors: pharmacokinetic and clinical results. J Clin Oncol. 2005;23(24):5474-5483. View Source
